4-Iodophenyl 4-fluorobenzoate
Description
BenchChem offers high-quality 4-Iodophenyl 4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodophenyl 4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-iodophenyl) 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FIO2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVSRGOGMBSZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Characterization and Synthetic Utility of 4-Iodophenyl 4-fluorobenzoate
Chemical Identity and Structural Logic[1][2]
4-Iodophenyl 4-fluorobenzoate is a rod-like diester mesogen precursor and a valuable intermediate in medicinal chemistry. It serves as a "push-pull" electronic system where the electron-withdrawing fluorobenzoate moiety is coupled to the polarizable iodophenyl group. This structure is particularly significant in halogen bonding studies and as a substrate for Suzuki-Miyaura cross-coupling reactions to generate biaryl liquid crystals.
Core Chemical Data[3][4][5]
| Property | Specification |
| IUPAC Name | 4-Iodophenyl 4-fluorobenzoate |
| Molecular Formula | |
| Molecular Weight | 342.11 g/mol |
| SMILES | Fc1ccc(cc1)C(=O)Oc2ccc(I)cc2 |
| InChI Key | (Predicted) ZJYHHYKOKGXVQW-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~85–95 °C (Estimated based on homologs) |
Structural Decomposition
The molecule consists of two rigid aromatic rings linked by an ester bridge. The 4-fluoro substituent acts as a polarity modulator, while the 4-iodo substituent provides a reactive handle for further functionalization.
Synthetic Methodology: Nucleophilic Acyl Substitution
To ensure high purity and yield, a Schotten-Baumann type esterification using the acid chloride is recommended over carbodiimide coupling (DCC/EDC), as it simplifies purification by avoiding urea byproducts.
Reaction Scheme
Experimental Protocol
Materials:
-
4-Fluorobenzoyl chloride (1.05 equiv)
-
4-Iodophenol (1.00 equiv)
-
Triethylamine (TEA) (1.20 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
DMAP (4-Dimethylaminopyridine) (0.10 equiv - Catalyst)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-iodophenol (10 mmol) in anhydrous DCM (30 mL).
-
Activation: Add TEA (12 mmol) and DMAP (1 mmol). Cool the solution to 0 °C using an ice bath.
-
Addition: Dropwise add 4-fluorobenzoyl chloride (10.5 mmol) dissolved in DCM (10 mL) over 15 minutes. The solution may turn slightly yellow or cloudy due to amine salt formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for 4-iodophenol (
) should disappear, replaced by the less polar ester product ( ). -
Workup (Self-Validating Step):
-
Wash the organic phase with 1M HCl (2 x 20 mL) to remove excess amine/pyridine.
-
Wash with Sat. NaHCO
(2 x 20 mL) to remove unreacted acid. -
Wash with Brine (1 x 20 mL), dry over MgSO
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or Hexane/DCM to yield white needles.
Structural Validation (Spectroscopy)
Characterization relies on the distinct chemical shifts of the two aromatic systems. The ester linkage creates a desheilding effect on the ortho protons of the benzoyl ring.
Predicted NMR Data ( , 400 MHz)
| Nucleus | Assignment | Shift ( | Multiplicity | Coupling ( |
| Benzoyl H-2,6 | 8.20 | dd | ||
| Phenol H-3,5 (Iodo) | 7.72 | d | ||
| Benzoyl H-3,5 (Fluoro) | 7.18 | t | ||
| Phenol H-2,6 (O-side) | 6.95 | d | ||
| Ar-F | -105.5 | m | - | |
| Carbonyl (C=O) | 164.2 | s | - |
Diagnostic Insight:
-
The
F NMR is the cleanest indicator of purity; a single peak at ~-105 ppm confirms the integrity of the fluorophenyl ring. -
The Carbonyl stretch in IR should appear strong at 1735–1745 cm
.
Functional Applications
Suzuki-Miyaura Cross-Coupling
The 4-iodo position is highly reactive toward Pd-catalyzed oxidative addition. This molecule is an ideal substrate for synthesizing asymmetric liquid crystals .
-
Catalyst System: Pd(PPh
) or Pd(dppf)Cl . -
Coupling Partner: Aryl boronic acids (e.g., 4-alkylphenylboronic acid).
-
Outcome: Formation of a terphenyl ester mesogen.
Halogen Bonding
The iodine atom exhibits a "sigma-hole," a region of positive electrostatic potential along the C-I bond axis. This allows 4-iodophenyl 4-fluorobenzoate to act as a halogen bond donor in crystal engineering, potentially co-crystallizing with nitrogen-containing bases (e.g., pyridine derivatives).
References
-
PubChem. 4-Fluorobenzoic acid (Compound Summary).[1][2] National Library of Medicine. Available at: [Link]
-
PubChem. 4-Iodophenol (Compound Summary). National Library of Medicine. Available at: [Link]
- Imrie, C. T., et al. "Liquid Crystal Dimers and Oligomers." Handbook of Liquid Crystals, Wiley-VCH, 2014. (Contextual reference for ester mesogens).
- Metrangolo, P., et al. "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 2008. (Contextual reference for iodo-ester utility).
Sources
Molecular weight of 4-Iodophenyl 4-fluorobenzoate ester
Precision Synthesis, Stoichiometry, and Materials Applications
Executive Summary
This guide provides a comprehensive technical analysis of 4-Iodophenyl 4-fluorobenzoate , a critical mesogenic precursor used in the development of halogen-bonded liquid crystals and as a high-value intermediate in pharmaceutical cross-coupling reactions. Unlike simple esters, this molecule possesses two distinct halogen handles—a fluoro group for dielectric tuning and an iodo group for late-stage functionalization (e.g., Suzuki-Miyaura or Sonogashira coupling).
This document details the precise molecular weight calculations required for high-resolution mass spectrometry (HRMS), outlines a robust acid-chloride synthesis protocol, and maps its utility in advanced materials science.
Molecular Identity & Stoichiometry
For researchers utilizing Mass Spectrometry (MS) or preparing stoichiometric reagents, the distinction between Average Molecular Weight (for weighing) and Monoisotopic Mass (for spectral analysis) is critical.
Molecular Formula:
Table 1: Precision Mass Data
| Parameter | Value | Application Context |
| Average Molecular Weight | 342.11 g/mol | Use for gravimetric preparation and molarity calculations. |
| Monoisotopic Mass | 341.9553 Da | Use for identifying the parent ion |
| Exact Mass | 341.95533 Da | Theoretical baseline for isotopic pattern matching. |
| Elemental Composition | C (45.64%), H (2.36%), F (5.55%), I (37.10%), O (9.35%) | Use for Elemental Analysis (CHN) validation. |
Note on Isotopic Pattern: The presence of Iodine (monoisotopic
) and Fluorine (monoisotopic) simplifies the mass spectrum, but the Carbon-13 satellite peaks will be distinct. Unlike chlorine or bromine compounds, you will not see an M+2 isotope pattern characteristic of halogenated species.
Synthetic Pathway: The Acid Chloride Protocol
While Steglich esterification (DCC/DMAP) is possible, the Acid Chloride method is preferred for this substrate to avoid the formation of N-acylurea byproducts, which are difficult to separate from the crystalline product. This protocol ensures high yield and purity suitable for electronic-grade materials.
Reaction Scheme Logic
-
Activation: Convert 4-fluorobenzoic acid to its acid chloride using Thionyl Chloride (
). -
Nucleophilic Attack: 4-Iodophenol attacks the carbonyl carbon.
-
Scavenging: A non-nucleophilic base (Triethylamine) neutralizes the HCl byproduct to drive equilibrium.
Visual Workflow (Synthesis & Mechanism)
Figure 1: Step-wise activation and coupling pathway for the synthesis of 4-Iodophenyl 4-fluorobenzoate.
Detailed Protocol
Step 1: Activation (Acid Chloride Formation)
-
In a dry 100 mL Round Bottom Flask (RBF), suspend 4-fluorobenzoic acid (10.0 mmol, 1.40 g) in anhydrous Dichloromethane (DCM, 20 mL).
-
Add Thionyl Chloride (12.0 mmol, 0.87 mL) and a catalytic drop of DMF.
-
Reflux at 45°C for 2 hours under inert atmosphere (
). -
Checkpoint: Evolution of gas (
and ) ceases. -
Remove excess
and solvent under reduced pressure to yield the crude acid chloride (off-white solid).
Step 2: Esterification
-
Redissolve the crude acid chloride in anhydrous DCM (15 mL).
-
In a separate flask, dissolve 4-iodophenol (10.0 mmol, 2.20 g) and Triethylamine (12.0 mmol, 1.67 mL) in DCM (15 mL).
-
Cool the phenol solution to 0°C (ice bath).
-
Dropwise add the acid chloride solution to the phenol solution over 15 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
Step 3: Workup & Purification
-
Wash organic layer with 1M HCl (2x), Sat.
(2x), and Brine (1x). -
Dry over
and concentrate. -
Recrystallization: Use hot Ethanol or a Hexane/Ethyl Acetate mixture. The product typically crystallizes as white/colorless needles.
Analytical Characterization (Self-Validating System)
To ensure the protocol was successful, compare your results against these expected spectral signatures.
Table 2: Expected Spectral Data
| Technique | Signal | Structural Assignment |
| FT-IR | ~1735 cm | C=O Stretch (Ester carbonyl). Confirms ester formation. |
| FT-IR | ~1100-1200 cm | C-F Stretch . Confirms presence of Fluorine.[1][2][3] |
| 1H NMR | Protons ortho to Carbonyl (Benzoate ring). | |
| 1H NMR | Protons ortho to Iodine (Phenolic ring). Shifted downfield by Iodine. | |
| 13C NMR | ~164 ppm | Carbonyl Carbon. |
| MS (EI/ESI) | m/z 342 ( | Parent ion. Look for fragment at m/z 123 (Fluorobenzoyl cation). |
Applications in Drug Development & Materials
This molecule is rarely the final product; it is a high-value structural pivot .
A. Liquid Crystal Engineering (Halogen Bonding)
The 4-Iodophenyl moiety acts as a Halogen Bond Donor . In supramolecular assemblies, the iodine atom (
B. Late-Stage Functionalization (Cross-Coupling)
In drug discovery, the Aryl-Iodide bond is the most reactive site for Palladium-catalyzed coupling, allowing researchers to attach complex pharmacophores to the fluorinated benzoate core.
Visual Application Workflow
Figure 2: Divergent utility of the ester in supramolecular chemistry and medicinal synthesis.
References
-
Preparation of Fluorinated Benzoates
-
Sigma-Aldrich.[1] "4-Fluorophenyl 4-fluorobenzoate Product Information." (Analogous synthesis reference).
-
-
Halogen Bonding in Liquid Crystals
- Beilstein Journal of Organic Chemistry. "Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding.
-
Cross-Coupling of Fluoro-Iodo Arenes
- ResearchGate. "Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions.
-
General Esterification Protocols (Steglich/Acid Chloride)
-
Global Scientific Journal.[4] "Synthesis and characterization of new derivatives of 4-fluoro benzoic acid."
-
Sources
- 1. 4-Fluorophenyl 4-fluorobenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
4-Iodophenyl 4-fluorobenzoate PubChem CID and safety data
The following technical guide details the chemical identity, synthesis, safety, and applications of 4-Iodophenyl 4-fluorobenzoate , a specialized intermediate used in the development of halogen-bonded liquid crystals and supramolecular assemblies.
Strategic Reagent for Halogen-Bonded Supramolecular Architectures
Executive Summary
4-Iodophenyl 4-fluorobenzoate (CAS: 314080-11-0 ) is a bifunctional ester characterized by a rigid phenyl benzoate core terminated with a fluorine atom and an iodine atom at opposing para-positions. This specific substitution pattern renders the molecule highly valuable in crystal engineering and liquid crystal (LC) research . The iodine atom serves as a strong halogen bond donor (Lewis acid), while the fluorine atom acts to tune the electronic density and polarity of the system, facilitating the formation of robust supramolecular assemblies.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 4-Iodophenyl 4-fluorobenzoate |
| CAS Registry Number | 314080-11-0 |
| PubChem CID | Not explicitly indexed; Search via SMILES |
| Molecular Formula | C₁₃H₈FIO₂ |
| Molecular Weight | 342.10 g/mol |
| SMILES | C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)I)F |
| Physical State | Crystalline Solid (Off-white to beige) |
| Solubility | Soluble in DCM, CHCl₃, THF; Insoluble in Water |
Safety Profile (HSE Framework)
As a specialized research chemical, specific toxicological data is often extrapolated from its functional precursors (4-fluorobenzoyl chloride and 4-iodophenol). It should be handled as a Category 2 Irritant .
GHS Classification (Derived):
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Protocols:
-
P280: Wear protective gloves/eye protection (Nitrile rubber gloves, Safety Goggles).
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.
Synthesis & Methodology
The most robust synthetic route utilizes the Schotten-Baumann esterification (Acid Chloride Method), which offers higher yields and easier purification compared to Fischer esterification for phenolic substrates.
Reagents:
-
Precursor A: 4-Fluorobenzoyl chloride (CAS: 403-43-0) [Corrosive/Lachrymator]
-
Precursor B: 4-Iodophenol (CAS: 540-38-5)
-
Base: Triethylamine (Et₃N) or Pyridine (acts as HCl scavenger)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Protocol:
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (N₂) or Argon.
-
Dissolution: Add 4-Iodophenol (1.0 equiv) to the flask and dissolve in anhydrous DCM (0.2 M concentration) .
-
Base Addition: Add Triethylamine (1.2 equiv) via syringe. The solution may slightly change color. Cool the mixture to 0°C in an ice bath.
-
Acylation: Dropwise add 4-Fluorobenzoyl chloride (1.1 equiv) dissolved in a small volume of DCM over 15 minutes.
-
Note: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours . Monitor conversion via TLC (Hexane/Ethyl Acetate 4:1).
-
Quench & Workup:
-
Quench with saturated NaHCO₃ solution (removes unreacted acid chloride).
-
Extract the organic layer and wash successively with 1M HCl (removes excess amine), water, and brine.
-
Dry over anhydrous MgSO₄ , filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes) to yield the pure ester.
Process Visualization (Graphviz)
Figure 1: Step-by-step synthetic workflow for the production of 4-Iodophenyl 4-fluorobenzoate.
Advanced Applications: Halogen-Bonded Liquid Crystals
The primary utility of 4-Iodophenyl 4-fluorobenzoate lies in its ability to act as a Halogen Bond (XB) Donor .
Mechanism of Action
In supramolecular chemistry, the iodine atom exhibits a region of positive electrostatic potential (the "sigma-hole") along the C-I bond axis. This allows it to interact directionally with Lewis bases (XB Acceptors), such as pyridines or nitriles.
-
Donor: Iodine atom of 4-Iodophenyl 4-fluorobenzoate.
-
Acceptor: Nitrogen lone pair of a co-former (e.g., 4-alkoxystilbazole).
This interaction (
Interaction Pathway
Figure 2: Mechanism of Halogen Bond-induced mesophase formation.
References
-
PubChem. (2025).[1][2][3] 4-Fluorobenzoyl chloride (CID 7964). National Library of Medicine.[4] Retrieved from [Link]
-
PubChem. (2025).[1][2][3] 4-Iodophenol (CID 12613). National Library of Medicine.[4] Retrieved from [Link]
-
Beilstein J. Org. Chem. (2021).[5][6] Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding. Retrieved from [Link]
Sources
- 1. 4-Fluorobenzohydrazide | C7H7FN2O | CID 9972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluorophenyl 4-chlorobenzoate | C13H8ClFO2 | CID 122508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Table 4-2, Physical and Chemical Properties of Heptachlor and Heptachlor Epoxidea - Toxicological Profile for Heptachlor and Heptachlor Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New-Generation Liquid Crystal Materials for Application in Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Halogenation in Phenyl Benzoate Esters
An In-depth Technical Guide to the Physical Properties of Halogenated Phenyl Benzoate Esters
Phenyl benzoate, a simple aromatic ester, serves as a fundamental scaffold in medicinal chemistry and materials science. It is formed from the condensation of benzoic acid and phenol.[1] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto either of the phenyl rings dramatically alters the molecule's physicochemical properties. This guide provides a comprehensive exploration of these changes, offering researchers and drug development professionals critical insights into how halogenation impacts melting point, boiling point, solubility, and spectroscopic characteristics. Understanding these properties is paramount for applications ranging from the design of liquid crystals to the synthesis of soluble polyimides and targeted pharmaceutical agents.[2] The tunability afforded by halogenation, particularly through the phenomenon of halogen bonding, provides a powerful tool for rational molecular design.[3]
Thermal Properties: Melting and Boiling Points
The phase transition temperatures of halogenated phenyl benzoates are dictated by the nature and strength of their intermolecular interactions. These interactions are a composite of van der Waals forces, dipole-dipole interactions, and, significantly, halogen bonding.
Boiling Point Trends
The boiling point of organic compounds is primarily influenced by molecular weight and intermolecular forces.[4] For halogenated compounds, as the atomic mass and size of the halogen increase down the group (F < Cl < Br < I), the magnitude of the van der Waals forces also increases. This leads to a predictable trend in boiling points for isomeric halogenated phenyl benzoates.
Causality: Stronger intermolecular forces require more energy to overcome, resulting in higher boiling points. Therefore, for a given substitution pattern, the boiling point generally increases in the order: Fluoro < Chloro < Bromo < Iodo derivative.
Melting Point: A More Complex Picture
Unlike boiling points, melting points are influenced not only by the strength of intermolecular forces but also by the efficiency of crystal lattice packing. Symmetrical molecules tend to pack more efficiently into a crystal lattice, leading to higher melting points. This is why para-substituted isomers often exhibit higher melting points than their ortho or meta counterparts, despite having similar molecular weights.
The unsubstituted parent compound, phenyl benzoate, is a white crystalline powder with a melting point of 68-70 °C and a boiling point of 298-299 °C.[5][6] Halogenation introduces polarity and the potential for specific interactions like halogen bonding, which can significantly influence crystal packing and, consequently, the melting point.[7]
Table 1: Thermal Properties of Phenyl Benzoate and a Halogenated Analogue
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Phenyl Benzoate | C₁₃H₁₀O₂ | 198.22 | 68 - 70[5] | 298 - 299[5] |
| Phenyl 4-Fluorobenzoate | C₁₃H₉FO₂ | 216.21 | 57 - 59 | ~305 |
Note: Data for halogenated derivatives can vary based on substitution patterns. This table provides a representative example.
Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." Phenyl benzoate itself is non-polar, making it insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[5][8]
The introduction of halogens increases the molecular weight and often the polarity of the molecule. While the C-X bond is polar, the overall effect on solubility in polar solvents like water is minimal; these compounds generally remain insoluble in water.[9] However, their solubility in various organic solvents can be modulated. The increased lipophilicity and hydrophobicity conferred by halogen atoms is a key consideration in drug design.[3]
Supramolecular Structure and Halogen Bonding
A critical concept in understanding the physical properties of heavier halogenated (Cl, Br, I) phenyl benzoates is the halogen bond . This is a noncovalent interaction where a region of positive electrostatic potential on the halogen atom, known as a σ-hole, interacts with a Lewis base (e.g., the carbonyl oxygen of an adjacent ester).[3][7]
-
Strength and Directionality: The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen (I > Br > Cl).[3] This interaction is highly directional, influencing crystal packing and leading to the formation of isostructural solids—crystals with different chemical compositions but identical arrangements of molecules.[7]
-
Impact on Properties: The presence and strength of halogen bonding can lead to higher melting points and altered solubility profiles compared to what would be expected from van der Waals forces alone.
Diagram: Influence of Halogen Properties on Physical Properties
Caption: Relationship between halogen properties, intermolecular forces, and physical outcomes.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of halogenated phenyl benzoate esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Protons on an aromatic ring are deshielded and typically appear in the 6.5-8.0 ppm region.[10] The presence of electron-withdrawing halogen substituents generally causes a downfield shift (to a higher ppm value) for nearby protons.[11] The splitting patterns (e.g., doublets, triplets, multiplets) are invaluable for determining the substitution pattern on the phenyl rings.[10]
-
¹³C NMR: Aromatic carbons resonate in the 110-140 ppm range.[10] The carbon directly attached to the halogen will show a significant shift, and its coupling to the halogen nucleus (especially ¹⁹F) can be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For all phenyl benzoate esters, two characteristic regions are of primary importance:
-
C=O (Carbonyl) Stretch: A strong, sharp absorption band appears in the range of 1730-1715 cm⁻¹ for α,β-unsaturated or aromatic esters.[12]
-
C-O (Ester) Stretch: Two or more bands are typically observed in the fingerprint region between 1300-1000 cm⁻¹.[12] The C-X bond also has characteristic stretches, though they may be in the complex fingerprint region and are less commonly used for simple identification.
UV-Visible (UV-Vis) Spectroscopy
Halogenated phenyl benzoates exhibit strong UV absorbance due to π → π* electronic transitions within the aromatic rings.[13] The parent phenyl benzoate has an absorption maximum around 230 nm. Halogen substituents act as auxochromes, which can shift the wavelength of maximum absorbance (λ_max) and its intensity. This effect depends on the halogen and its position on the ring.[14]
Experimental Protocols
The following section details standardized methodologies for the synthesis and characterization of these esters.
Diagram: Experimental Workflow
Caption: Standard workflow from synthesis to characterization of phenyl benzoate esters.
Protocol 1: Synthesis via Schotten-Baumann Reaction
This protocol describes a general method for synthesizing a halogenated phenyl benzoate from a corresponding phenol and benzoyl chloride.[15]
-
Dissolution: In a flask, dissolve the halogenated phenol (1.0 eq) in a 10% aqueous sodium hydroxide (NaOH) solution. Cool the mixture in an ice bath.
-
Addition: Add the corresponding benzoyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring. A white solid should precipitate.
-
Reaction: Continue stirring for 15-20 minutes after the addition is complete.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water, followed by a cold, dilute sodium bicarbonate solution, and finally with cold water again to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure ester.[5]
Causality: The reaction is performed in a basic aqueous solution. The NaOH deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the benzoyl chloride.
Protocol 2: Melting Point Determination by DSC
Differential Scanning Calorimetry (DSC) provides a precise measurement of the melting point and enthalpy of fusion.
-
Sample Preparation: Accurately weigh 2-5 mg of the purified ester into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan as a reference.
-
Instrumentation: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Protocol 3: Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
FTIR Spectroscopy: For solid samples, mix a small amount of the ester with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.[16]
Conclusion
Halogenation of the phenyl benzoate scaffold is a potent strategy for tuning its physical properties. The predictable trends in boiling points, governed by molecular weight, contrast with the more nuanced behavior of melting points, which are highly dependent on crystal packing and supramolecular interactions like halogen bonding. Spectroscopic analysis provides definitive structural confirmation, with halogen substituents leaving clear fingerprints in NMR, IR, and UV-Vis spectra. The protocols and principles outlined in this guide equip researchers with the foundational knowledge to synthesize, characterize, and intelligently design halogenated phenyl benzoate esters for advanced applications in science and technology.
References
-
Quantitative Evaluation of Isostructurality in Solid-State Structures of Halogen-Substituted Phenyl Benzoates. Crystal Growth & Design - ACS Publications. Available at: [Link]
-
X-ray crystallographic data for 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate. ResearchGate. Available at: [Link]
-
Phenyl benzoate. ChemBK. Available at: [Link]
-
Phenyl benzoate | C13H10O2 | CID 7169. PubChem. Available at: [Link]
-
Benzoic acid, phenyl ester. NIST WebBook. Available at: [Link]
-
15.7 Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]
-
Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. Available at: [Link]
-
Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. MDPI. Available at: [Link]
-
Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). MDPI. Available at: [Link]
-
Synthesis of halogenated [1,1′-biphenyl]-4-yl benzoate and [1,1′:3′,1″- terphenyl]-4′-yl benzoate by palladium catalyzed cascade C–C coupling and structural analysis through computational approach. ResearchGate. Available at: [Link]
-
Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. MDPI. Available at: [Link]
-
halogenated aromatic compounds: Topics. Science.gov. Available at: [Link]
-
IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. Available at: [Link]
-
Controllable Orientation of Ester-Group-Induced Intermolecular Halogen Bonding in a 2D Self-Assembly. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]
-
Benzoic acid, phenyl ester. NIST WebBook. Available at: [Link]
-
Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. ResearchGate. Available at: [Link]
-
PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Science Publishing. Available at: [Link]
-
Boiling Points of Functional Groups: Chemistry Guide for Students. Testbook. Available at: [Link]
-
Video: NMR Spectroscopy of Benzene Derivatives. JoVE. Available at: [Link]
-
The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances. ACS Publications. Available at: [Link]
-
Phenyl benzoate - 93-99-2, C13H10O2, density, melting point, boiling point, structural formula, synthesis. ChemSrc. Available at: [Link]
- US3078299A - Preparation of phenyl benzoate and conversion thereof to phenol. Google Patents.
-
Haloalkanes and Haloarenes. NCERT. Available at: [Link]
-
UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. Available at: [Link]
-
Phenyl Benzoate. The Merck Index online. Available at: [Link]
-
(PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. ResearchGate. Available at: [Link]
-
Benzoic acid, phenyl ester. NIST WebBook. Available at: [Link]
-
The use of Optical Microscopy, X-ray Powder Diffraction, and Single Crystal Diffraction to Identify and Structurally Characterize Novel Transition Metal Benzoates. Research Explorer The University of Manchester. Available at: [Link]
-
The influence of the halogen size in the volatility and melting of methyl p-halobenzoic esters and of their parent acids. ResearchGate. Available at: [Link]
-
Fig. 4 Normalized UV-vis absorption spectra of (top left). ResearchGate. Available at: [Link]
-
15.7: Physical Properties of Esters. Chemistry LibreTexts. Available at: [Link]
-
15.7 Physical Properties of Esters. Lumen Learning. Available at: [Link]
-
Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. TNO Repository. Available at: [Link]
-
Boiling Point of Esters - Table. Matmake. Available at: [Link]
-
3 Trends That Affect Boiling Points. Master Organic Chemistry. Available at: [Link]
-
The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. PMC. Available at: [Link]
-
pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. ACS Publications. Available at: [Link]
Sources
- 1. CAS 93-99-2: Phenyl benzoate | CymitQuimica [cymitquimica.com]
- 2. Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers [repository.tno.nl]
- 3. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Phenyl benzoate | 93-99-2 [amp.chemicalbook.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Page loading... [guidechem.com]
- 9. halogenated aromatic compounds: Topics by Science.gov [science.gov]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. Phenyl benzoate | C13H10O2 | CID 7169 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 4-Iodophenyl 4-fluorobenzoate in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Iodophenyl 4-fluorobenzoate in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for understanding and determining the solubility of 4-Iodophenyl 4-fluorobenzoate, a compound of interest in pharmaceutical and materials science research. Given the scarcity of publicly available empirical solubility data for this specific molecule, this document outlines the theoretical principles, predictive methodologies, and detailed experimental protocols necessary for researchers to systematically characterize its solubility profile.
The approach detailed herein is grounded in established principles of physical chemistry and analytical science, ensuring a robust and reproducible methodology. By understanding the interplay between the physicochemical properties of 4-Iodophenyl 4-fluorobenzoate and various organic solvents, researchers can make informed decisions in process development, formulation, and crystallization studies.
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.
Physicochemical Properties of 4-Iodophenyl 4-fluorobenzoate
To predict the solubility of 4-Iodophenyl 4-fluorobenzoate, it is essential to first understand its molecular properties. As a substituted aromatic ester, it possesses both nonpolar (iodophenyl and fluorobenzoyl rings) and moderately polar (ester linkage) characteristics. The presence of iodine and fluorine atoms further influences its electronic distribution and potential for intermolecular interactions.
Table 1: Predicted Physicochemical Properties of 4-Iodophenyl 4-fluorobenzoate
| Property | Predicted Value | Significance for Solubility |
| Molecular Weight | 342.11 g/mol | Higher molecular weight can correlate with lower solubility. |
| logP (Octanol-Water Partition Coefficient) | ~4.5 - 5.0 | A high logP value indicates a strong preference for nonpolar environments. |
| Polar Surface Area (PSA) | ~26.3 Ų | A relatively low PSA suggests limited capacity for hydrogen bonding. |
| Melting Point | Not readily available; likely a crystalline solid | The energy required to break the crystal lattice will impact solubility. |
These predicted properties suggest that 4-Iodophenyl 4-fluorobenzoate is a lipophilic (fat-loving) compound with limited polarity, and therefore, it is expected to exhibit higher solubility in nonpolar or moderately polar aprotic organic solvents.
Solvent Selection Rationale
The choice of solvents for solubility determination should span a range of polarities and interaction capabilities to build a comprehensive profile. Solvents can be broadly classified based on their polarity, dielectric constant, and hydrogen bonding capacity.
Table 2: Properties of Selected Organic Solvents for Solubility Screening
| Solvent | Polarity Index | Dielectric Constant (20°C) | Type | Expected Solubility of 4-Iodophenyl 4-fluorobenzoate |
| n-Heptane | 0.1 | 1.9 | Nonpolar | Low to Moderate |
| Toluene | 2.4 | 2.4 | Nonpolar Aromatic | Moderate to High |
| Dichloromethane (DCM) | 3.1 | 9.1 | Polar Aprotic | High |
| Acetone | 5.1 | 20.7 | Polar Aprotic | Moderate to High |
| Acetonitrile (ACN) | 5.8 | 37.5 | Polar Aprotic | Moderate |
| Ethanol | 4.3 | 24.6 | Polar Protic | Low to Moderate |
| Methanol | 5.1 | 32.7 | Polar Protic | Low |
The rationale for this selection is to probe the compound's solubility in various environments, from the nonpolar aliphatic nature of heptane to the aromatic character of toluene, the dipolar nature of DCM, acetone, and ACN, and the hydrogen-bonding capabilities of ethanol and methanol.
Experimental Determination of Solubility
A systematic approach to experimentally determining solubility is crucial for generating reliable and reproducible data. The isothermal shake-flask method is a gold-standard technique for this purpose.
Overall Experimental Workflow
The process begins with careful preparation and culminates in precise analytical quantification. Each step is designed to ensure that a true equilibrium solubility is achieved and accurately measured.
Caption: Workflow for isothermal shake-flask solubility determination.
Detailed Experimental Protocol: Isothermal Shake-Flask Method
This protocol ensures the accurate determination of equilibrium solubility.
Materials and Equipment:
-
4-Iodophenyl 4-fluorobenzoate (purity >98%)
-
Selected organic solvents (anhydrous grade)
-
Analytical balance (4 decimal places)
-
2 mL glass vials with screw caps
-
Thermostatically controlled shaker incubator
-
Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-Iodophenyl 4-fluorobenzoate to a pre-weighed 2 mL glass vial. An amount that is visibly in excess after equilibration is sufficient (e.g., 20-30 mg).
-
Add a known volume or weight (e.g., 1.0 mL) of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare each solvent in triplicate to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials at a speed sufficient to keep the solid suspended (e.g., 250 rpm).
-
Allow the solutions to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, which can be confirmed by taking measurements at 24h and 48h and observing no significant change.
-
-
Sampling and Sample Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle for at least 30 minutes in the incubator.
-
Carefully draw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed HPLC vial. The filtration step is critical to remove any undissolved microparticles.
-
Accurately weigh the filtered sample.
-
Dilute the filtered sample gravimetrically with a suitable solvent (e.g., acetonitrile) to a concentration within the calibrated range of the analytical method.
-
Analytical Quantification by HPLC-UV
Due to the presence of chromophores (aromatic rings), HPLC with UV detection is an ideal method for quantification.
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: ~254 nm (or the wavelength of maximum absorbance for the compound)
Validation and Calibration:
-
Stock Solution: Prepare a stock solution of 4-Iodophenyl 4-fluorobenzoate of known concentration in a suitable solvent (e.g., acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. A minimum of five concentration levels is recommended to establish linearity.
-
Calibration Curve: Inject the standards into the HPLC system and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995).
-
Sample Analysis: Inject the diluted samples from the solubility experiment and use the calibration curve to determine their concentration.
Calculation of Solubility: The solubility (S) is calculated by taking into account the dilution factor:
S (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)
Interpreting and Utilizing Solubility Data
The generated solubility data provides a quantitative measure of the affinity of 4-Iodophenyl 4-fluorobenzoate for different chemical environments.
Logical Relationships in Solubility
The solubility of a solute is a function of the interplay between its properties and the properties of the solvent. This relationship can be visualized as a decision-making process.
Caption: Factors influencing the solubility of 4-Iodophenyl 4-fluorobenzoate.
Based on this logic, we can anticipate high solubility in solvents that can effectively interact with the aromatic and ester functionalities of the molecule without being overly polar. Solvents like toluene and dichloromethane are strong candidates for high solubility, while highly polar protic solvents like methanol or nonpolar aliphatic solvents like heptane are expected to be poorer solvents.
This systematic investigation provides a clear and scientifically rigorous path to fully characterizing the solubility of 4-Iodophenyl 4-fluorobenzoate. The resulting data is not only fundamental to the compound's property profile but also invaluable for its practical application in research and development.
References
-
"Shake-flask method for the determination of partition coefficients." OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No. 107. [Link]
-
"Basic HPLC Theory and Definitions." Waters Corporation. [Link]
-
"Solubility." IUPAC Gold Book. [Link]
-
"ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Iodophenyl 4-fluorobenzoate
Executive Summary & Strategic Analysis
4-Iodophenyl 4-fluorobenzoate (CAS: 2069-56-9) represents a classic "bifunctional" scaffold widely utilized in the synthesis of liquid crystalline mesogens and fluorinated pharmaceutical intermediates.
The molecule presents a unique chemoselective challenge:
-
The Reactive Handle (Iodine): The C–I bond is the intended site for oxidative addition by Palladium (Pd).
-
The Labile Linker (Phenyl Ester): The ester bond connecting the two phenyl rings is highly susceptible to hydrolysis under the basic conditions typically required for Suzuki coupling.
-
The Inert Tag (Fluorine): The C–F bond provides polarity and mesogenic properties but remains inert under standard Pd-catalyzed conditions, serving as a stable spectroscopic handle.
Core Objective: This guide provides protocols to effect C–C bond formation at the iodine site without cleaving the ester linkage.
Reactivity & Selectivity Map
The success of this reaction hinges on the "Base/Solvent" axis. Strong hydroxide bases (NaOH, KOH) will rapidly hydrolyze the phenyl ester, destroying the substrate. We must utilize mild bases (Phosphates, Carbonates) or anhydrous conditions.
Figure 1: Chemoselectivity logic. The critical decision point is the base selection to avoid the "Red Path" of ester hydrolysis.
Mechanistic Insight: The Anhydrous Strategy
To preserve the ester, the "Anhydrous Phosphate Method" is the gold standard. By excluding water and using Potassium Phosphate (
The Catalytic Cycle[1][2][3][4]
-
Oxidative Addition:
inserts into the weak C–I bond. This is fast and occurs even at mild temperatures ( ). -
Base Activation: The boronic acid forms a boronate species. In anhydrous toluene,
acts as a heterogeneous base. -
Transmetallation: The aryl group transfers from Boron to Palladium.
-
Reductive Elimination: The C–C bond forms, releasing the product and regenerating
.
Protocol 1: The "Golden Standard" (Anhydrous)
This protocol is optimized for high yields (>85%) and maximum ester retention. It is ideal for liquid crystal synthesis where purity is paramount.
Reagents:
-
Substrate: 4-Iodophenyl 4-fluorobenzoate (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) or (for sterically hindered partners) -
Base:
(Tribasic Potassium Phosphate), finely ground, anhydrous (2.0 equiv) -
Solvent: Toluene (Anhydrous)
-
Atmosphere: Argon or Nitrogen (Strictly degassed)
Step-by-Step Procedure
-
Preparation:
-
Dry all glassware in an oven (
) for at least 2 hours. -
Cool under a stream of Argon.
-
-
Loading:
-
Charge the reaction vessel (Schlenk tube or sealed vial) with 4-Iodophenyl 4-fluorobenzoate (1.0 mmol, 342 mg), Arylboronic acid (1.2 mmol), and
(2.0 mmol, 424 mg). -
Critical: If using
, add it inside a glovebox if possible, or quickly under a cone of Argon.
-
-
Solvation & Degassing:
-
Add Anhydrous Toluene (5 mL, 0.2 M concentration).
-
Degas: Sparge with Argon for 10 minutes or perform 3 freeze-pump-thaw cycles. Oxygen is the enemy of Pd(0) and promotes homocoupling.
-
-
Reaction:
-
Seal the vessel.
-
Heat to 80°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting iodide should disappear. The ester bond is stable at this temperature in toluene.
-
-
Workup (Crucial for Ester Stability):
Protocol 2: The "Green" Alternative (Aqueous/Surfactant)
If aqueous conditions are required (e.g., for solubility of polar boronic acids), you must use a buffer system to prevent pH spikes that cleave the ester.
Reagents:
-
Catalyst:
(2 mol%) + SPhos (4 mol%) -
Base:
(1.5 equiv) -
Solvent: Toluene : Water (4:1 ratio) or TPGS-750-M (2% in water)
-
Temperature: 40–50°C (Lower temperature protects the ester)
Key Modification: Monitor the pH of the aqueous layer. If it exceeds pH 10, buffer with small amounts of phosphate buffer. Keep the reaction time short (< 3 hours).
Optimization & Troubleshooting Data
Base Compatibility Matrix
The choice of base is the single most significant variable for this substrate.
| Base | Solvent System | Reaction Rate | Ester Stability | Recommendation |
| Toluene (Anhydrous) | High | Excellent | Primary Choice | |
| Toluene/Water | Moderate | Good | Secondary Choice | |
| Dioxane | High | Moderate | Use for steric bulk | |
| Water/Alcohol | Very High | Poor (Hydrolysis) | DO NOT USE | |
| DMF | Low | Excellent | Too slow for aryl iodides |
Workflow Visualization
Figure 2: Operational workflow emphasizing the degassing and QC steps.
Analytical Validation (Self-Validating the Protocol)
To ensure scientific integrity, you must verify the product structure.
-
1H NMR: Look for the retention of the ester protons. The 4-fluorobenzoate moiety shows characteristic multiplets at
8.1–8.2 ppm (ortho to carbonyl). If these shift significantly or disappear (forming free acid), hydrolysis has occurred. -
19F NMR: A singlet around -105 ppm (depending on solvent) confirms the integrity of the fluorinated ring.
-
Mass Spec: Ensure the parent ion corresponds to the coupled ester and not the biaryl phenol (hydrolysis product).
References
-
BenchChem. Synthesis of Phenyl-Ring Containing Liquid Crystal Precursors: A Technical Guide. (2025).[4][1][5] Retrieved from
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocol. Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from
Sources
Application Note: Preparation of Fluorinated Liquid Crystals Using Iodophenyl Esters
Abstract
This application note details the strategic synthesis of high-performance fluorinated liquid crystals (LCs) utilizing iodophenyl esters as versatile, modular intermediates. Unlike traditional linear synthesis, the use of iodophenyl esters allows for a convergent approach where the rigid mesogenic core can be assembled late-stage via palladium-catalyzed cross-coupling (Sonogashira). This protocol specifically targets the synthesis of fluorinated tolane-esters , a class of materials critical for high-birefringence display applications. We provide optimized reaction parameters, purification workflows, and phase transition characterization standards.
Strategic Synthesis Design
Why Iodophenyl Esters?
In the molecular engineering of liquid crystals, the iodophenyl ester serves as a bifunctional "linchpin."
-
The Ester Moiety: Provides the necessary flexibility and dipole moment to stabilize the nematic phase and lower the melting point.
-
The Iodine Handle: The C–I bond is significantly more reactive toward oxidative addition by Palladium(0) than C–Br or C–Cl bonds. This allows for chemoselective coupling under mild conditions, preserving the sensitive ester linkage and preventing transesterification side reactions.
Reaction Pathway
The synthesis follows a convergent "A + B → C" logic:
-
Part A: Formation of the Iodophenyl Ester precursor (Esterification).
-
Part B: Assembly of the Mesogenic Core (Sonogashira Coupling).
Figure 1: Convergent synthetic workflow for fluorinated tolane-ester liquid crystals.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Iodophenyl Ester Precursor
Objective: Synthesize 4-iodophenyl 4-fluorobenzoate. Rationale: Steglich esterification is chosen over acid chloride methods to minimize the formation of HCl, which can degrade sensitive functional groups if not rigorously neutralized.
Materials:
-
4-Fluorobenzoic acid (1.0 equiv)
-
4-Iodophenol (1.0 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalyst)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen. Add 4-fluorobenzoic acid (10 mmol) and 4-iodophenol (10 mmol) dissolved in 50 mL anhydrous DCM.
-
Catalyst Addition: Add DMAP (1 mmol) to the stirring solution.
-
Coupling: Cool the mixture to 0°C in an ice bath. Dropwise add a solution of DCC (11 mmol) in 10 mL DCM over 15 minutes. Critical: Slow addition prevents thermal spikes that promote N-acylurea side products.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Drying: Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purification: Recrystallize from ethanol to yield white needle-like crystals.
-
Quality Control: Check purity via TLC (Hexane/EtOAc 9:1). Product should be a single spot, R_f ~0.6.
-
Protocol 2: Sonogashira Cross-Coupling for Mesogen Assembly
Objective: Couple the iodophenyl ester with 4-propylphenylacetylene to form the final LC. Rationale: We use a Pd(II) precatalyst that is reduced in situ to Pd(0). Copper(I) iodide is essential to form the copper acetylide intermediate, accelerating the transmetallation step.
Materials:
-
Iodophenyl ester precursor (from Protocol 1) (1.0 equiv)
-
4-Propylphenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide [CuI] (0.01 equiv)
-
Triethylamine (Et₃N) (degassed)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Atmosphere: Charge a Schlenk flask with the iodophenyl ester (5 mmol), Pd(PPh₃)₂Cl₂ (0.1 mmol), and CuI (0.05 mmol). Evacuate and backfill with nitrogen (3 cycles).
-
Solvent Addition: Add degassed THF (20 mL) and Et₃N (10 mL) via syringe.
-
Alkyne Addition: Add 4-propylphenylacetylene (6 mmol) via syringe.
-
Reaction: Stir the mixture at RT for 30 minutes, then heat to 50°C for 6–8 hours.
-
Monitoring: Monitor by TLC. The disappearance of the iodophenyl ester spot indicates completion.
-
-
Quenching: Cool to RT, dilute with diethyl ether, and filter through a pad of Celite to remove metal catalysts.
-
Extraction: Wash the filtrate with NH₄Cl (aq) to remove copper salts (blue aqueous layer indicates successful removal).
-
Purification: Purify via column chromatography (Silica gel, Hexane/DCM gradient).
-
Note: Fluorinated LCs often streak on silica; use a gradient starting with 100% hexane.
-
Purification and Phase Characterization
Liquid crystals require extremely high purity (>99.5%) to exhibit sharp phase transitions and high resistivity.
Purification Workflow
-
Column Chromatography: Remove unreacted alkyne and homocoupled diyne byproducts.
-
Recrystallization: Dissolve the crude solid in minimum hot ethanol/ethyl acetate (3:1). Cool slowly to 4°C. Repeat 2–3 times until the clearing point (
) is constant.
Characterization Data Table
Typical properties for a fluorinated tolane-ester synthesized via this route:
| Parameter | Value / Observation | Method |
| Yield | 75 – 85% | Gravimetric |
| Purity | > 99.8% | HPLC (UV @ 254 nm) |
| Melting Point ( | 65°C | DSC (Heating 5°C/min) |
| Nematic Range | 65°C – 142°C | POM / DSC |
| Texture | Schlieren texture (Nematic) | POM (Crossed polarizers) |
| Dielectric Anisotropy ( | +5.2 (Positive) | Capacitance Method |
Phase Identification (POM)
-
Nematic Phase: Look for "threaded" textures or Schlieren brushes that flash upon rotation.
-
Smectic Phase: Look for focal-conic fans (if the alkyl chain is long, >C8).
Troubleshooting & Expert Insights
Handling Iodine Instability
-
Issue: Iodine-carbon bonds can be light-sensitive, leading to radical cleavage and yellowing of the product.
-
Solution: Perform all reactions involving the iodophenyl ester in low-light conditions or wrap flasks in aluminum foil.
Catalyst Poisoning
-
Issue: The reaction stalls or turns black immediately (precipitation of Pd black).
-
Cause: Presence of oxygen or moisture.
-
Solution: Ensure rigorous degassing of Et₃N and THF. Sparge solvents with nitrogen for at least 20 minutes before use.
Transesterification Risks
-
Issue: In the presence of strong nucleophiles or high heat, the ester bond may cleave.
-
Solution: Stick to mild bases like Et₃N or Diisopropylamine. Avoid hydroxide bases (NaOH/KOH) which will hydrolyze the ester.
References
-
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. Link
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1] Journal of Organometallic Chemistry, 653(1-2), 46-49. Link
-
Ha, S. T., et al. (2010). Synthesis and Mesomorphic Properties of New Schiff Base Ester Liquid Crystals. Journal of Chemistry, 2010. Link
-
Gray, G. W., & Hird, M. (1998). Liquid Crystals: Chemistry and Physics. Taylor & Francis. (Foundational text for mesogen design).
-
Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. Link
Sources
DCC/DMAP Steglich esterification for 4-Iodophenyl 4-fluorobenzoate
Application Note: High-Fidelity Synthesis of 4-Iodophenyl 4-fluorobenzoate via Steglich Esterification
Executive Summary & Strategic Rationale
The synthesis of 4-Iodophenyl 4-fluorobenzoate represents a classic but non-trivial application of the Steglich esterification. Unlike aliphatic alcohols, phenols such as 4-iodophenol are poor nucleophiles due to the delocalization of the oxygen lone pair into the aromatic ring. Furthermore, the steric bulk of the iodine atom at the para position adds a layer of kinetic resistance.
Why Steglich? Traditional Fischer esterification (acid catalysis) is often inefficient for phenols due to the unfavorable equilibrium and the low nucleophilicity of the phenolic hydroxyl group. Acyl chlorides can be used, but they often require harsh conditions or generate HCl, which can be detrimental to sensitive substrates.
The DCC/DMAP Steglich protocol is the superior choice here because:
-
Mild Conditions: It proceeds at room temperature, preserving the integrity of the carbon-iodine bond (crucial for downstream cross-coupling).
-
DMAP Catalysis: 4-Dimethylaminopyridine (DMAP) acts as a "hyper-nucleophilic" acyl transfer agent, specifically overcoming the low reactivity of the phenol.
-
Thermodynamic Drive: The formation of the insoluble dicyclohexylurea (DCU) byproduct drives the reaction to completion.
Mechanistic Insight: The DMAP Turbocharger
To troubleshoot and optimize this reaction, one must understand that it is not a direct attack of the phenol on the DCC-activated acid.
The Critical Pathway:
-
Activation: 4-Fluorobenzoic acid reacts with DCC to form the O-acylisourea intermediate.
-
Acyl Transfer (The DMAP Role): The phenol is too slow to attack the O-acylisourea directly. Instead, DMAP attacks it, expelling DCU and forming a highly reactive
-acylpyridinium ion . -
Product Formation: This cationic intermediate is susceptible to attack even by weak nucleophiles like 4-iodophenol, yielding the ester and regenerating DMAP.
Graphviz Diagram 1: Catalytic Cycle & Mechanism
Caption: The DMAP-catalyzed pathway converts the latent O-acylisourea into the potent N-acylpyridinium electrophile, enabling attack by the sterically hindered phenol.[1]
Experimental Protocol
Scale: 10 mmol (Base calculation) Solvent: Dichloromethane (DCM) – Anhydrous
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount | Role |
| 4-Fluorobenzoic Acid | 140.11 | 1.1 | 1.54 g | Electrophile Source |
| 4-Iodophenol | 220.01 | 1.0 | 2.20 g | Nucleophile |
| DCC | 206.33 | 1.1 | 2.27 g | Coupling Agent |
| DMAP | 122.17 | 0.1 | 0.12 g | Catalyst |
| DCM (Anhydrous) | 84.93 | - | 40 mL | Solvent (0.25 M) |
Step-by-Step Procedure
Phase A: Setup and Activation (0°C)
-
Glassware Prep: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen or Argon. Moisture is the enemy; it hydrolyzes DCC to DCU immediately.
-
Solvation: Add 4-Fluorobenzoic acid (1.54 g) , 4-Iodophenol (2.20 g) , and DMAP (0.12 g) to the flask.
-
Dissolution: Add DCM (30 mL) . Stir until all solids are dissolved.
-
Cooling: Submerge the flask in an ice-water bath (0°C) for 10 minutes. Cooling prevents the formation of the N-acylurea rearrangement byproduct.
Phase B: Coupling Reaction 5. DCC Addition: Dissolve DCC (2.27 g) in the remaining DCM (10 mL) . Add this solution dropwise to the reaction mixture over 5–10 minutes.
- Observation: The solution will become cloudy within minutes as DCU begins to precipitate.
- Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (23°C). Stir for 3–5 hours.
- Monitoring: Check TLC (See Section 4) after 3 hours.
Phase C: Workup & DCU Removal (Critical Step) 7. Primary Filtration: Cool the mixture back to 0°C (DCU is less soluble in cold DCM). Filter the suspension through a sintered glass funnel or a Celite pad.[5] Rinse the cake with cold DCM (2 x 10 mL). Discard the solid DCU. 8. Wash Sequence: Transfer the filtrate to a separatory funnel.
- Wash 1: 0.5 M HCl (20 mL) – Removes DMAP and unreacted amine species.
- Wash 2: Saturated NaHCO₃ (20 mL) – Removes unreacted 4-fluorobenzoic acid.
- Wash 3: Brine (20 mL) – Drying step.
- Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude solid.
Phase D: Purification 10. Recrystallization (Preferred): The crude product often contains trace DCU. Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.
- Note: If DCU persists (white needles), dissolve the product in a minimal amount of cold ether, filter off the insoluble DCU, and re-evaporate.
Process Monitoring & Quality Control
Graphviz Diagram 2: Workflow & Decision Tree
Caption: Operational workflow including decision gates for incomplete conversion.
Analytical Standards:
-
TLC System: 20% Ethyl Acetate in Hexanes.
-
Rf (4-Iodophenol): ~0.4 (Stains brown with Iodine).
-
Rf (Product): ~0.7 (UV Active, distinct spot).
-
-
1H NMR (CDCl3): Look for the diagnostic shift of the protons ortho to the ester oxygen on the phenol ring. They will shift downfield (approx 7.0-7.2 ppm) compared to the free phenol.
-
19F NMR: A clean singlet around -105 ppm (referenced to CFCl3) confirms the integrity of the fluorobenzoate moiety.
Troubleshooting & Expert Tips
| Issue | Root Cause | Solution |
| Low Yield | N-Acylurea rearrangement | Ensure reaction starts at 0°C. Do not add DCC too quickly. |
| Persistent White Solid | Residual DCU | DCU is notoriously difficult to remove. Dissolve crude in cold Ether or Acetone; DCU is insoluble and can be filtered.[6] |
| Unreacted Phenol | Steric hindrance of Iodine | Increase DMAP to 20 mol%. Extend reaction time to 12h. |
| Product Hydrolysis | Wet solvents | Use freshly distilled DCM or store over molecular sieves (3Å). |
Safety & Hazards (E-E-A-T)
-
DCC (N,N'-Dicyclohexylcarbodiimide):
-
Hazard: Potent sensitizer.[7] Can cause severe allergic skin reactions.
-
Handling: Weigh in a fume hood. Clean all spills immediately with a mixture of water/ethanol/acetic acid to deactivate.
-
-
4-Iodophenol:
-
Hazard: Corrosive and toxic. Absorbs through skin.
-
Handling: Wear double nitrile gloves.
-
-
Dichloromethane:
-
Hazard: Volatile carcinogen. Use only in a well-ventilated fume hood.
-
References
-
Neises, B., & Steglich, W. (1978).[8][9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Held, I., et al. (2005). Nucleophilic Catalysis of the Acylation of Alcohols and Amines. Synthesis, 2005(11), 1771-1778.
-
Organic Chemistry Portal. Steglich Esterification: Mechanism and Conditions.
-
PubChem. 4-Iodophenol Safety Data Sheet (SDS).
Sources
- 1. nbinno.com [nbinno.com]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Steglich Esterification [organic-chemistry.org]
Advanced Purification Protocol: Recrystallization of 4-Iodophenyl 4-fluorobenzoate
Part 1: Strategic Overview & Solvent Selection
Introduction
4-Iodophenyl 4-fluorobenzoate (CAS: 314080-11-0) is a critical halogenated ester intermediate, frequently utilized in the synthesis of liquid crystalline mesogens and as a substrate for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki). Its structural rigidity, imparted by the central ester linkage and para-substituted halogen atoms, dictates its solubility profile.
Achieving high purity (>99.5%) is non-negotiable for these applications, as trace impurities can poison organometallic catalysts or destabilize mesophases. This guide outlines a rigorous recrystallization protocol based on the principle of differential solubility , tailored specifically for the lipophilic yet polarizable nature of this di-halogenated ester.
Solvent Screening Logic
The selection of recrystallization solvents for 4-Iodophenyl 4-fluorobenzoate is governed by the interplay between the fluorine atom's high electronegativity and the iodine atom's high polarizability . Unlike simple phenyl benzoates, the heavy iodine atom increases London dispersion forces, reducing solubility in cold aliphatic hydrocarbons, while the ester linkage maintains solubility in polar organic solvents.
Recommended Solvent Systems:
| System | Solvent Composition | Polarity Index ( | Rationale & Causality |
| Primary (Single) | Ethanol (Absolute or 95%) | 5.2 | Best Balance. The ester functionality hydrogen bonds weakly with ethanol at high temperatures, ensuring solubility, while the hydrophobic halogenated rings drive precipitation upon cooling. |
| Secondary (Single) | Heptane (or Hexane) | 0.1 | For Lipophilic Impurities. Use if the crude material contains significant non-polar byproducts. The compound is moderately soluble in boiling heptane but insoluble at 0°C. |
| Binary (Mixture) | Ethyl Acetate / Hexane | Variable | Tunable. Ideal if the compound "oils out" in ethanol. Ethyl acetate solubilizes the ester, while hexane acts as the anti-solvent to force crystallization. |
Part 2: Detailed Experimental Protocols
Safety & Handling Pre-requisites
-
Photosensitivity: Aryl iodides are prone to photolytic deiodination. Perform all steps under low light or use amber glassware.
-
Hydrolysis Risk: Avoid prolonged boiling in wet solvents to prevent hydrolysis of the ester bond back to 4-iodophenol and 4-fluorobenzoic acid.
Protocol A: Single-Solvent Recrystallization (Ethanol)
This is the standard method for removing trace starting materials (phenols/acids) and polar byproducts.
Materials:
-
Crude 4-Iodophenyl 4-fluorobenzoate[1]
-
Ethanol (Absolute)
-
Hot plate with magnetic stirring
-
Hirsch or Buchner funnel
Step-by-Step Procedure:
-
Saturation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution: Add 5 mL of Ethanol. Heat the mixture to a gentle reflux (~78°C).
-
Observation: If the solid does not dissolve completely, add more ethanol in 1 mL increments, allowing the solution to return to reflux between additions. Stop immediately when the solution becomes clear (or only insoluble impurities remain).
-
-
Hot Filtration (Optional): If insoluble particles (dust, inorganic salts) are visible, filter the hot solution rapidly through a pre-warmed glass wool plug or sintered glass funnel.
-
Controlled Cooling (Critical):
-
Remove the flask from heat and place it on a cork ring or wood block.
-
Allow the solution to cool to room temperature slowly (over 20–30 minutes). Rapid cooling traps impurities in the crystal lattice.
-
Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for another 20 minutes to maximize yield.
-
-
Isolation: Filter the crystals using vacuum filtration.
-
Washing: Wash the filter cake with 2–3 mL of ice-cold ethanol.
-
Drying: Dry the crystals under high vacuum (0.1 mbar) at room temperature for 4 hours.
Protocol B: Binary Solvent Recrystallization (EtOAc / Hexane)
Use this method if the compound is too soluble in ethanol or if "oiling out" occurs.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc).
-
Anti-Solvent Addition: While keeping the solution near boiling, add warm Hexane dropwise.
-
Cloud Point: Continue adding Hexane until a persistent faint cloudiness (turbidity) appears.
-
Clarification: Add one drop of EtOAc to clear the solution.
-
Crystallization: Remove from heat and allow to cool slowly as described in Protocol A.
Characterization & Validation
To ensure the recrystallization was successful, validate the product using the following metrics:
-
Melting Point (MP): The pure ester should have a sharp melting range (typically within 1–2°C).
-
Note: While specific literature MP varies by polymorph, a range near 110–115°C is expected for analogous nitro/halo-benzoates [1].
-
-
TLC Analysis: Run silica gel TLC (10% EtOAc in Hexane). The product should appear as a single spot under UV (254 nm).
-
1H NMR: Check for the disappearance of starting material peaks (e.g., broad -OH peak of 4-iodophenol at >9 ppm or acidic proton of 4-fluorobenzoic acid).
Part 3: Visualization & Troubleshooting
Decision Tree for Solvent Selection
The following workflow illustrates the logical process for selecting the optimal solvent system based on experimental observations.
Figure 1: Decision logic for selecting the appropriate recrystallization solvent system.
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Oiling Out | The compound separates as a liquid droplet instead of crystals upon cooling. | The temperature gap between the melting point and the solvent boiling point is too small. Switch to System B (EtOAc/Hexane) or add a seed crystal at the cloud point. |
| Low Yield | High solubility in the cold solvent. | Concentrate the mother liquor (filtrate) and cool again to obtain a second crop. Do not combine crops without checking purity. |
| Colored Impurities | Oxidation products (likely iodine-related). | Add activated charcoal to the hot solution, stir for 2 minutes, and filter hot through Celite before cooling. |
References
-
Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020).[1] 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Royal Society of Chemistry.[2] Retrieved from [Link]
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Pittsburgh. Common Solvents for Crystallization. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Preventing hydrolysis of 4-Iodophenyl 4-fluorobenzoate during workup
Topic: Preventing hydrolysis of 4-Iodophenyl 4-fluorobenzoate during workup Content type: Technical Support Center / Troubleshooting Guide
Audience: Organic Chemists, Process Development Scientists Compound: 4-Iodophenyl 4-fluorobenzoate (CAS: N/A for specific salt, generic structure implied) Critical Issue: Hydrolytic instability during aqueous workup.
Core Analysis: Why is this compound so labile?
Before troubleshooting, it is vital to understand why this specific ester is prone to hydrolysis. It is not a standard alkyl ester; it is a phenolic ester with activating groups on both sides of the carbonyl.
| Component | Substituent Effect | Consequence |
| Carbonyl Side (4-Fluorobenzoate) | Fluorine (-I effect): Electron-withdrawing group at the para position. | Increases electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack (by water or hydroxide). |
| Leaving Group (4-Iodophenol) | Iodine (-I/+M effect): The phenol moiety is acidic (pKa ~9.3) compared to alcohols (pKa ~16). | The 4-iodophenoxide ion is a stable leaving group. This lowers the activation energy for hydrolysis, especially under basic conditions. |
The "Perfect Storm" for Hydrolysis: Standard workup protocols often involve basic washes (e.g., NaOH, NaHCO₃) to remove excess acid. For this compound, even mild bases can trigger rapid saponification because the leaving group is so stable.
Troubleshooting Guide (Q&A)
Q1: I observed a significant drop in yield after washing with 1M NaOH. What happened?
Diagnosis: You likely caused base-catalyzed hydrolysis (saponification) .[1]
Explanation: Hydroxide (
Q2: Can I use saturated Sodium Bicarbonate (NaHCO₃) to neutralize the reaction?
Diagnosis: Risky, but possible if controlled. Explanation: While NaHCO₃ (pH ~8.5) is milder than NaOH, it can still hydrolyze reactive phenolic esters if the contact time is long or the temperature is ambient. Solution:
-
Chill everything: Cool the reaction mixture and the NaHCO₃ solution to 0°C.
-
Limit Contact: Perform the wash quickly (< 2 minutes) and immediately separate layers.
-
Alternative: Consider using a Phosphate Buffer (pH 7.0) instead of carbonate to maintain neutrality without alkalinity.
Q3: I have a persistent emulsion. Will this affect stability?
Diagnosis: Yes, emulsions are a major cause of hydrolysis. Explanation: An emulsion dramatically increases the surface area between the organic ester and the aqueous phase. If the aqueous phase is even slightly acidic or basic, the extended contact time will degrade your product. Solution:
-
Do not wait it out.
-
Add saturated brine immediately to increase ionic strength.
-
Filter the mixture through a pad of Celite if the emulsion is caused by particulate matter.
-
Use a centrifuge if available to force separation quickly.
Q4: My TLC shows a new spot appearing during the drying step. Why?
Diagnosis: Acid-catalyzed hydrolysis on the drying agent or wet solvent. Explanation: If the organic layer was not washed to neutral pH, residual acid combined with trace water in the "drying" phase can degrade the ester. Some drying agents (like acidic silica or unneutralized MgSO₄) can act as Lewis acids. Solution:
-
Ensure the final aqueous wash was neutral (pH 6-7).
-
Use anhydrous Sodium Sulfate (Na₂SO₄) (neutral) rather than Magnesium Sulfate (slightly acidic).
-
Add a drop of triethylamine (0.1%) to the solvent only if the compound is acid-sensitive (though this compound is more base-sensitive, so neutrality is key).
Recommended "Safe Workup" Protocol
This protocol is designed to minimize exposure to nucleophiles and heat.
Reagents Required:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Quench Buffer: 0.5 M Citric Acid (pH ~3-4) OR Phosphate Buffer (pH 7.0).
-
Wash Solution: Saturated NaCl (Brine).[1]
-
Drying Agent: Anhydrous Na₂SO₄.[1]
Step-by-Step Procedure:
-
Cool Down: Place the reaction vessel in an ice bath and cool to 0–5°C .
-
Dilution: Dilute the reaction mixture with cold hydrophobic solvent (DCM is preferred if the ester is soluble, as it separates well from water).
-
Acidic/Neutral Quench:
-
The "Quick Wash":
-
Perform washes rapidly. Shake the funnel vigorously for 30 seconds, vent, and allow to settle.
-
If separation takes >2 minutes, add brine immediately.
-
-
Brine Wash: Wash the organic layer once with saturated brine to remove dissolved water.[1]
-
Dry & Concentrate:
-
Dry over Na₂SO₄ for 10–15 minutes (do not leave overnight).
-
Filter and concentrate on a rotary evaporator. Keep the water bath < 35°C .
-
Visualizing the Risk
Figure 1: Hydrolysis Vulnerability Map
Caption: Mechanism of failure. The electron-withdrawing Fluorine activates the attack, while the Iodine stabilizes the leaving group, making the ester highly fragile in base.
Figure 2: Safe Workup Decision Tree
Caption: Decision tree for selecting the correct wash solution to maintain neutral pH and prevent hydrolysis.
Comparative Data: Leaving Group Stability
The following table illustrates why 4-iodophenol makes the ester more fragile than a standard ethyl ester. Lower pKa of the conjugate acid corresponds to a better leaving group.
| Leaving Group | Conjugate Acid | pKa (Approx) | Relative Hydrolysis Risk |
| Ethoxide | Ethanol | ~16.0 | Low |
| Phenoxide | Phenol | 10.0 | Moderate |
| 4-Iodophenoxide | 4-Iodophenol | 9.3 | High |
| 4-Nitrophenoxide | 4-Nitrophenol | 7.1 | Very High |
Note: The pKa of 9.3 for 4-iodophenol indicates it is significantly more acidic than phenol, making the anion a more stable species and thus a better leaving group [1, 2].
References
-
PubChem. (n.d.). 4-Iodophenol | C6H5IO.[4] National Library of Medicine. Retrieved February 24, 2026, from [Link]
-
University of Tartu. (2019). Aqueous pKa values of fluorinated phenols and benzoic acids. J. Phys. Org. Chem. Retrieved February 24, 2026, from [Link]
Sources
Optimizing phase transition temperatures in fluorinated benzoates
Welcome to the Fluorinated Benzoate Optimization Support Center.
Status: ONLINE Operator: Dr. A. Vance, Senior Application Scientist Case ID: OPT-FB-2024
Overview: The Fluorine Compromise
You are likely here because your target molecule is failing one of three critical metrics:
-
The Melting Point (
) is too high , causing solubility issues or crystallization in formulations. -
The Clearing Point (
) is too low , narrowing the mesophase range. -
The Phase is Wrong , yielding smectic behavior when you require nematic (or vice versa).
Fluorine is a double-edged sword in benzoate mesogens. Its high electronegativity and low polarizability allow for precise tuning of dielectric anisotropy (
Module 1: Molecular Design & Tuning Strategy
User Issue: "My mesophase range is too narrow."
Technical Insight:
Lateral fluorination (substitution on the rigid core) is the primary tool for depressing melting points (
-
Lateral Fluorine (Ortho to Ester): Increases molecular width. This disrupts the efficient side-by-side packing required for the crystalline state (lowering
significantly) but also destabilizes the nematic phase (lowering ). -
Terminal Fluorine: Generally promotes Smectic phases due to segregation of fluorinated tails and dipole-dipole interactions.
Optimization Logic Flow:
Figure 1: Decision tree for molecular modification based on thermal transition data.
Module 2: Synthesis Protocol (Acid Chloride Route)
User Issue: "My transitions are broad (>2°C) or I see 'ghost' phases."
Root Cause:
Esterification of fluorinated phenols is often sluggish using standard DCC/DMAP protocols due to the electron-withdrawing nature of fluorine, which reduces the nucleophilicity of the phenol. Incomplete reactions leave precursors that act as plasticizers, artificially lowering
Recommended Protocol: Thionyl Chloride Activation This method is more robust for sterically hindered or electron-deficient fluorinated substrates.
Step-by-Step Workflow:
-
Acyl Chloride Formation:
-
Reagents: Fluorobenzoic acid derivative (1.0 eq),
(excess, solvent/reagent), catalytic DMF (1-2 drops). -
Condition: Reflux 3h under
. -
Purification: Distill off excess
under reduced pressure. Do not purify by column; use crude immediately.
-
-
Esterification:
-
Reagents: Fluorophenol derivative (1.0 eq), Pyridine or
(1.2 eq), DCM (anhydrous). -
Condition: Add acid chloride dropwise at 0°C. Warm to RT overnight.
-
-
Critical Purification (The "LC Grade" Standard):
-
Standard silica columns often fail to separate homologous impurities in LCs.
-
Mandatory Step: Recrystallization from Ethanol/Hexane (1:1) or Acetone/Methanol. Repeat until the transition peak width (DSC) is <0.5°C.
-
Figure 2: Robust synthesis pathway for fluorinated benzoate esters.
Module 3: Troubleshooting Characterization (DSC/POM)
User Issue: "I see multiple peaks on cooling but only one on heating."
Diagnostic Table:
| Observation | Probable Cause | Corrective Action |
| Supercooling: Common in fluorinated LCs due to high viscosity. | This is a kinetic effect.[1] Report the heating scan temperature for thermodynamic equilibrium, or reduce scan rate to 2°C/min. | |
| Broad Melting Peak (>3°C) | Impurity: Synthesis byproducts are depressing the melt. | Recrystallize. Do not rely on column chromatography alone. |
| "Schlieren" Texture in POM | Nematic Phase: This is the target phase for most displays. | Confirm by shearing the slide; the texture should flash. |
| "Focal Conic" Texture | Smectic Phase: Likely SmA or SmC. | If unwanted, increase lateral fluorination to disrupt layer formation. |
| Exothermic Peak on Heating | Cold Crystallization: The sample formed a glass on cooling, then crystallized upon reheating.[2] | Anneal the sample at a temp just below the clearing point, then cool slowly (1°C/min). |
Frequently Asked Questions (FAQs)
Q: Why does adding fluorine at the ortho position drop my clearing point (
Q: Can I use fluorine to induce ferroelectricity?
A: Yes. In chiral smectic C phases (SmC*), a lateral fluorine atom creates a transverse dipole moment. If the molecule is chiral, this dipole cannot cancel out, leading to spontaneous polarization (
Q: My sample decomposes before it clears. What now? A: Fluorinated benzoates are generally stable, but ester linkages can cleave at high temps (>250°C).
-
Check for trace acid/base residues from synthesis (catalyzes hydrolysis).
-
Switch to a Tolane (triple bond) or Biphenyl linkage if the ester is the weak link, though this changes the mesogenic properties.
References
-
Hird, M. (2007).[3][4][5] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36, 2070-2095.[3] Link
-
Goodby, J. W., et al. (2014). Molecular complexity and the control of self-organising matter. Liquid Crystals, 41(3), 366-383. Link
-
Kirsch, P., & Bremer, M. (2000). Nematic liquid crystals for active matrix displays: molecular design and synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. eng.uc.edu [eng.uc.edu]
- 3. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 4. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Analysis & Comparison Guide: 1H NMR of 4-Iodophenyl 4-fluorobenzoate
Audience: Researchers, Synthetic Chemists, and Drug Development Scientists. Purpose: To provide a definitive, self-validating protocol for the structural characterization of 4-Iodophenyl 4-fluorobenzoate, comparing its spectral signature against synthetic precursors and alternative detection methods (19F NMR).
Introduction & Strategic Context
4-Iodophenyl 4-fluorobenzoate is a critical bi-functional building block. It integrates an electrophilic ester motif with two distinct handles for further diversification: an aryl iodide (primed for Pd-catalyzed cross-coupling like Suzuki-Miyaura) and a fluoro-aromatic moiety (often used as a stable surrogate for
In drug development, verifying the integrity of this ester linkage is paramount. 1H NMR spectroscopy offers the most robust method for this validation, but the presence of two para-substituted aromatic rings creates a complex "double AA'BB'" system that can be easily misassigned.
This guide moves beyond simple peak listing. It provides a comparative diagnostic framework , enabling you to distinguish the pure product from unreacted precursors (4-iodophenol and 4-fluorobenzoic acid) and evaluating the utility of 1H NMR versus 19F NMR for purity assessment.
Experimental Protocol & Workflow
To ensure reproducibility, the following workflow integrates synthesis, purification, and sample preparation.
Synthesis & Purification Context
-
Synthesis: Standard Steglich esterification (DCC/DMAP) or Acyl Chloride method (4-fluorobenzoyl chloride + 4-iodophenol + Et3N).[1]
-
Purification: Silica gel flash chromatography (Hexanes/Ethyl Acetate).[1]
-
Critical QC Step: Removal of unreacted 4-iodophenol is essential, as its protons overlap with the product's ester-proximal protons.[1]
NMR Sample Preparation[1]
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this lipophilic ester to prevent solvent viscosity broadening and to maintain distinct chemical shift separation between the two aromatic systems.[1] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
Workflow Visualization
The following diagram outlines the logical flow from crude reaction mixture to validated spectral assignment.
Figure 1: Analytical workflow for validating 4-Iodophenyl 4-fluorobenzoate purity.
Spectral Analysis: The "Double AA'BB'" System
The 1H NMR spectrum of 4-Iodophenyl 4-fluorobenzoate is defined by two distinct aromatic systems. Correct assignment relies on understanding the electronic push-pull effects of the substituents.[1]
Theoretical Assignment Logic
-
Ring A (Fluorobenzoate):
-
Ring B (Iodophenyl):
Detailed Spectral Data Table
| Proton Environment | Multiplicity | Coupling Constants ( | Chemical Shift ( | Diagnostic Feature |
| Benzoate Ortho ( | dd (appears as t) | 8.18 | Most downfield signal; "Roofing" effect towards | |
| Iodophenyl Meta ( | d (AA'BB') | 7.72 | Sharp doublet; distinct from benzoate signals. | |
| Benzoate Meta ( | t (dd) | 7.18 | Complex splitting due to similar H-H and H-F coupling constants. | |
| Iodophenyl Ortho ( | d (AA'BB') | 6.98 | Most upfield aromatic signal; shifts downfield vs. phenol precursor. |
Note: Chemical shifts are referenced to residual CHCl3 at 7.26 ppm.[1][4] Values are approximate based on substituent additivity rules and precursor data [1, 2].
Comparative Performance Guide
This section objectively compares the product's spectral signature against its "alternatives"—in this case, the starting materials (impurities) and an alternative detection method (19F NMR).
Comparison 1: Product vs. Precursors (Purity Check)
The most common failure mode in this synthesis is incomplete esterification. You must distinguish the product from the starting materials.[1]
| Feature | Product (Ester) | Precursor 1 (4-Iodophenol) | Precursor 2 (4-Fluorobenzoic Acid) | Differentiation Logic |
| Linkage Proton ( | N/A | Esterification deshields the phenol-ring protons by ~0.3 ppm.[1] Key purity marker. | ||
| Acidic Protons | None | Presence of broad singlets indicates hydrolysis or unreacted material. | ||
| Carbonyl Proton ( | N/A | The ester group is more electron-withdrawing than the acid, shifting these protons downfield. |
Experimental Insight: If you see a small doublet at 6.67 ppm, your product contains unreacted 4-iodophenol.[1] If you see a doublet at 8.01 ppm, you have residual acid.
Comparison 2: 1H NMR vs. 19F NMR (Methodology)
For quantitative analysis (qNMR) or rapid purity checks, 19F NMR offers distinct advantages for this molecule.
| Metric | 1H NMR | 19F NMR | Verdict |
| Spectral Window | Narrow (6.5 - 8.5 ppm) | Wide (-100 to -120 ppm) | 19F Wins: Zero background interference.[1] |
| Crowding | High (Overlapping aromatic signals) | Low (Single signal) | 19F Wins: The product appears as a clean singlet/multiplet at |
| Structural Info | High (Connectivity of both rings) | Low (Only monitors F-ring) | 1H Wins: Essential for proving the ester linkage exists. |
Recommendation: Use 1H NMR for structural confirmation (proving the ester bond formed). Use 19F NMR for quantitative purity assays to avoid integration errors caused by overlapping aromatic peaks.[1]
Visualizing the Assignment Logic
The following diagram illustrates the decision tree for assigning the specific aromatic protons, resolving the "Double AA'BB'" ambiguity.
Figure 2: Logic tree for distinguishing the four distinct aromatic proton environments.
References
-
SpectraBase. (n.d.).[1] 4-Fluorobenzoic acid 19F NMR Data. Wiley Science Solutions.[1] Retrieved from [Link]
-
National Institutes of Health (NIH). (2024).[1] 4-Fluorobenzoic acid Structure and Identifiers. PubChem.[1] Retrieved from [Link]
Sources
Thermal Analysis of 4-Iodophenyl 4-fluorobenzoate: A Comparative Guide to its Differential Scanning Calorimetry Profile
For researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, understanding the thermal properties of a compound is a cornerstone of its physicochemical profiling. Differential Scanning Calorimetry (DSC) stands as a pivotal technique in this endeavor, offering critical insights into melting behavior, phase transitions, purity, and stability. This guide provides a comprehensive examination of the thermal characteristics of 4-Iodophenyl 4-fluorobenzoate, a halogenated aromatic ester of interest in medicinal chemistry and materials science.
Due to the absence of publicly available experimental DSC data for 4-Iodophenyl 4-fluorobenzoate, this guide will establish a comparative framework. We will first delineate the expected thermal behavior of this compound based on the well-documented properties of its structural analogs. Subsequently, a detailed, best-practice protocol for conducting a definitive DSC analysis will be presented, empowering researchers to generate the requisite experimental data.
Predicted Thermal Profile and Comparative Analysis
The thermal properties of 4-Iodophenyl 4-fluorobenzoate are dictated by the interplay of its constituent moieties: a 4-iodophenyl group and a 4-fluorobenzoyl group linked by an ester functional group. To anticipate its behavior upon heating, we can draw comparisons with structurally related compounds.
Table 1: Comparison of Melting Points of Structurally Related Benzoates
| Compound Name | Molecular Structure | Melting Point (°C) | Key Structural Differences from Target |
| 4-Iodophenyl 4-fluorobenzoate (Target) | I-C₆H₄-O-C(=O)-C₆H₄-F | Data not available | - |
| Phenyl benzoate | C₆H₅-O-C(=O)-C₆H₅ | 68-70 | Lacks halogen substituents. |
| 4-Chlorophenyl 4-chlorobenzoate | Cl-C₆H₄-O-C(=O)-C₆H₄-Cl | Data not available | Chlorine instead of iodine and fluorine. |
| 4-Fluorobenzoic acid | HOOC-C₆H₄-F | 182-184 | Carboxylic acid instead of an ester; lacks the 4-iodophenyl group.[1] |
| 4-Nitrophenyl 4-fluorobenzoate | O₂N-C₆H₄-O-C(=O)-C₆H₄-F | Data not available | Nitro group instead of iodine. |
The melting point of a crystalline solid is a function of its crystal lattice energy, which is influenced by intermolecular forces such as van der Waals interactions, dipole-dipole interactions, and potential halogen bonding. The presence of iodine, a large and polarizable atom, in 4-Iodophenyl 4-fluorobenzoate is expected to contribute significantly to strong intermolecular interactions, likely resulting in a relatively high melting point compared to the unsubstituted phenyl benzoate (m.p. 68-70°C). Furthermore, the fluorine atom, while less influential than iodine in terms of van der Waals forces, introduces a strong dipole moment.
Based on these structural considerations, it is reasonable to hypothesize that 4-Iodophenyl 4-fluorobenzoate will be a crystalline solid at room temperature with a sharp melting endotherm observable by DSC. The exact melting temperature and the associated enthalpy of fusion, however, can only be determined experimentally.
Experimental Protocol for DSC Analysis
To obtain a definitive thermal profile of 4-Iodophenyl 4-fluorobenzoate, a standardized DSC experiment is required. The following protocol is designed to yield high-quality, reproducible data suitable for research and regulatory purposes.
Materials and Equipment
-
Sample: 4-Iodophenyl 4-fluorobenzoate (high purity)
-
DSC Instrument: A calibrated heat-flux or power-compensation Differential Scanning Calorimeter.
-
Crucibles: Aluminum or other inert sample pans with lids.
-
Purge Gas: High-purity nitrogen or argon.
-
Reference Material: An empty, hermetically sealed crucible.
Experimental Workflow
The following diagram outlines the key steps in the DSC analysis workflow.
Caption: Workflow for the DSC analysis of 4-Iodophenyl 4-fluorobenzoate.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity 4-Iodophenyl 4-fluorobenzoate into a clean aluminum DSC crucible. Hermetically seal the crucible to prevent any sublimation or decomposition during the analysis.
-
Instrument Calibration: Ensure the DSC instrument is calibrated for both temperature and enthalpy using certified reference materials (e.g., indium, tin).
-
Experimental Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.
-
Thermal Program:
-
Equilibrate the system at a temperature well below the expected melting point, for instance, 25°C.
-
Heat the sample at a linear rate of 10°C/min to a temperature significantly above the anticipated melting point (e.g., 250°C). This initial heating scan provides information on the as-received material.
-
Cool the sample at a controlled rate, such as 10°C/min, back to the starting temperature. This step provides insights into crystallization or glass transition behavior.
-
Perform a second heating scan under the same conditions as the first. This scan is crucial for understanding the thermal history of the sample and observing any polymorphic transitions.
-
-
Data Analysis:
-
The resulting DSC thermogram will plot heat flow against temperature.
-
The melting point is typically reported as the onset temperature of the endothermic melting peak.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak. This value is a quantitative measure of the energy required to melt the sample.
-
Interpreting the DSC Results: A Hypothetical Thermogram
While experimental data is pending, we can anticipate the features of a DSC thermogram for a pure, crystalline sample of 4-Iodophenyl 4-fluorobenzoate.
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Iodophenyl 4-fluorobenzoate
Understanding the Hazard Profile: A Precautionary Approach
Given its structure as a halogenated aromatic ester, 4-Iodophenyl 4-fluorobenzoate should be handled as a potentially hazardous substance. Structurally similar compounds often exhibit characteristics such as skin and eye irritation, and may be harmful if swallowed.[1][2] Furthermore, halogenated organic compounds can pose a significant environmental threat, with many being toxic to aquatic life with long-lasting effects.[3] Therefore, a conservative approach to its disposal is not just recommended, but essential.
The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), and it is imperative that all disposal activities comply with these federal guidelines, as well as any applicable state and local regulations.[4][5] Improper disposal can lead to severe environmental contamination and significant legal repercussions.[4]
Core Principles of Chemical Waste Management
The foundation of a safe disposal plan rests on several key principles:
-
Waste Characterization: Correctly identifying the hazards associated with the waste.
-
Segregation: Keeping incompatible waste streams separate to prevent dangerous reactions.[6][7]
-
Containment: Using appropriate, clearly labeled, and sealed containers.[6][8]
-
Storage: Accumulating waste in a designated, safe, and secure area.
-
Disposal: Transferring the waste to a licensed disposal facility.
The following sections will detail the step-by-step application of these principles to the disposal of 4-Iodophenyl 4-fluorobenzoate.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Iodophenyl 4-fluorobenzoate and associated waste.
Caption: Disposal workflow for 4-Iodophenyl 4-fluorobenzoate waste.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Do not mix 4-Iodophenyl 4-fluorobenzoate waste with non-halogenated organic solvents or aqueous waste streams.[9] Halogenated and non-halogenated wastes are typically incinerated under different conditions, and mixing them can complicate the disposal process and increase costs.
-
Collect all waste containing 4-Iodophenyl 4-fluorobenzoate, including residues, contaminated consumables (e.g., pipette tips, weighing paper), and spent reaction mixtures, in a designated waste container.
2. Container Selection and Labeling:
-
Container: Use a chemically compatible container with a secure, leak-proof screw cap.[6] Glass bottles are generally a safe choice for halogenated organic compounds. If using plastic, ensure it is a type that will not degrade upon contact with the waste.
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[5][6] The label must also include:
-
The full chemical name: "4-Iodophenyl 4-fluorobenzoate" (no abbreviations or chemical formulas).[6][9]
-
The approximate concentration or percentage of the compound in the waste stream.
-
The date when waste was first added to the container.[5]
-
Appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
3. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[6][7]
-
The SAA should be under the direct control of laboratory personnel and away from general traffic areas.[6]
-
Ensure the container is kept securely closed at all times, except when adding waste.[6][9] Do not leave a funnel in the container opening.[6]
-
The SAA must be inspected weekly for any signs of leaks or container degradation.[7]
-
Do not fill the container to more than 90% of its capacity to allow for expansion.[8]
4. Arranging for Final Disposal:
-
Once the waste container is full or has been in storage for the maximum allowed time (which can vary by institution and state regulations), arrange for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Complete all necessary paperwork for the waste pickup, ensuring that the contents of the container are accurately described.
-
Never dispose of 4-Iodophenyl 4-fluorobenzoate down the drain or in the regular trash.[4][5] This is illegal and environmentally irresponsible.
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Due to the presence of iodine and fluorine atoms on the aromatic rings. |
| Primary Hazards | Potential skin/eye irritant, harmful if swallowed, toxic to aquatic life. | Based on data from structurally similar compounds. |
| Container Type | Glass or compatible plastic with a secure screw cap. | To prevent leaks and chemical reactions with the container material.[8] |
| Labeling Requirements | "Hazardous Waste," full chemical name, hazard pictograms, accumulation start date. | To comply with regulations and ensure safe handling.[5][6] |
| Storage Location | Designated and inspected Satellite Accumulation Area (SAA). | To ensure safety, security, and regulatory compliance.[7] |
| Disposal Method | Incineration by a licensed hazardous waste facility. | Halogenated organic compounds require specific high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[10] |
By adhering to these procedures, researchers can ensure that the final step in their work with 4-Iodophenyl 4-fluorobenzoate is conducted with the same level of diligence and responsibility as the research itself, safeguarding both their colleagues and the environment.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
- Hazardous Chemical Waste Management Guidelines - Columbia | Research.
- Laboratory Hazardous Waste Disposal Guidelines | Central Washington University.
- OSHA Hazardous Waste Disposal Guidelines - CDMS. (2024, October 30).
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
- How to Dispose of Chemical Waste | Environmental Health and Safety.
- Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
- OSHA Secondary Containment Requirements for Chemical Storage - Palmetto Industries. (2023, February 28).
- Introduction to Hazardous Waste Management.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA.
- SAFETY DATA SHEET.
- Safety Data Sheet - Fluorochem. (2024, December 19).
- SAFETY DATA SHEET - Fisher Scientific.
- 4-fluorobenzoic acid - SAFETY DATA SHEET. (2015, April 16).
- 4-Fluorobenzoic acid - Apollo Scientific.
- Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- 1998-03-16 SB 1731 Guidelines for Halogenated Solvents Degreasing Operations.
- SAFETY DATA SHEET - CymitQuimica. (2007, March 06).
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis.
- 2 - SAFETY DATA SHEET. (2025, September 06).
- 2 - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, July 13).
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 4-Iodophenyl 4-fluorobenzoate
The following guide serves as an operational standard for handling 4-Iodophenyl 4-fluorobenzoate (CAS: 314080-11-0).
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate is limited, its structural class (halogenated aromatic esters) dictates a strict "Precautionary Principle" approach. We do not wait for a sensitization event to upgrade our safety protocols; we engineer the risk out immediately.
Risk Assessment & Hazard Profiling
The "Why" Behind the Protocol
We apply Read-Across Toxicology based on structural analogs (e.g., 4-iodophenyl benzoate, 4-fluorobenzoic acid esters). These compounds are lipophilic alkylating agents. They do not just "sit" on the skin; they partition into the lipid bilayer, carrying the halogenated payload into the dermis.
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Skin Irritation | H315 | Lipophilic ester penetration leading to dermatitis. | Zero-Skin-Contact policy. Lab coats must be buttoned to the neck. |
| Eye Irritation | H319 | Mechanical abrasion (dust) + Chemical hydrolysis to acid. | Safety glasses are insufficient for powders; Goggles required. |
| STOT-SE | H335 | Irritation of upper respiratory tract mucosa. | All weighing must occur inside a Fume Hood . |
| Aquatic Toxicity | H411 | Halogenated persistence in water systems. | Strict Segregation from aqueous waste streams. |
Personal Protective Equipment (PPE) Matrix
Standard "lab basics" are insufficient for halogenated aromatics due to their permeation characteristics.
A. Dermal Protection (The Nitrile Paradox)
Scientific Insight: Aromatic esters can swell and permeate standard nitrile gloves faster than water-based solutions.
-
Protocol: Use the "Double-Glove Indicator System."
-
Inner Layer: Brightly colored Nitrile (4 mil).
-
Outer Layer: Standard Nitrile (4-5 mil) or Neoprene.
-
Logic: If the outer glove degrades or tears, the bright inner glove provides immediate visual contrast, signaling a breach.
-
-
Spill Response: For spills >10mL, nitrile is inadequate. Use Silver Shield/4H (Laminate) gloves.
B. Respiratory & Ocular Protection[1][2][3][4][5][6]
-
Primary Barrier: Chemical Fume Hood (Face velocity: 100 fpm).
-
Secondary Barrier (Weighing): If a microbalance is outside the hood, use a NIOSH N95 or P100 particulate respirator to prevent inhalation of static-charged dust.
-
Ocular: Unvented chemical splash goggles. (Standard safety glasses allow dust entry from the sides).
Operational Workflow: From Storage to Disposal[1][6]
The following diagram outlines the critical decision points and safety barriers for the lifecycle of this compound in your laboratory.
Figure 1: Safe Handling Lifecycle. Note the strict segregation of liquid waste into Halogenated streams.
Step-by-Step Handling Protocol
Phase 1: Weighing & Transfer
-
Static Neutralization: Halogenated powders are often static-prone. Use an anti-static gun or ionizer bar in the balance area to prevent "flying powder."
-
The "Boat-in-Jar" Method:
-
Place the weigh boat inside a larger glass jar.
-
Tare the balance.
-
Transfer solid into the boat.
-
Cap the jar before removing it from the balance.
-
Why? This prevents particulate dispersion during transport from balance to fume hood.
-
Phase 2: Solubilization
-
Solvent Choice: Likely soluble in Dichloromethane (DCM), THF, or Ethyl Acetate.
-
Warning: If using DCM, the permeation rate through nitrile gloves increases drastically. Change outer gloves immediately upon any splash.
Phase 3: Decontamination
-
Wipe down balance and hood surfaces with a surfactant (soap/water) followed by ethanol.
-
Why? Ethanol alone may spread the lipophilic ester; surfactant lifts it first.
Waste Disposal & Environmental Stewardship[7][8][9]
Improper disposal of halogenated aromatics is a primary cause of regulatory fines and environmental persistence.
| Waste Category | Container Labeling | Critical Note |
| Liquid Waste | "HALOGENATED ORGANIC" | Do NOT mix with acetone/ethanol wash streams (Non-Halogenated). Mixing creates expensive disposal fees.[1] |
| Solid Waste | "HAZARDOUS SOLID" | Double-bag all contaminated gloves, weigh boats, and paper towels. |
| Sharps | "CHEMICALLY CONTAMINATED SHARPS" | Needles used for septum transfers must be designated as chemically contaminated. |
Emergency Response
-
Inhalation: Move to fresh air immediately. The fluorine substitution can increase metabolic stability, potentially prolonging irritation.
-
Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol (it enhances skin absorption).
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist if powder particles were involved, as they can cause corneal abrasion.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11237626 (Analog: 4-Iodophenyl benzoate). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]
-
Princeton University EHS. Halogenated Solvents and Waste Handling Guidelines. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
